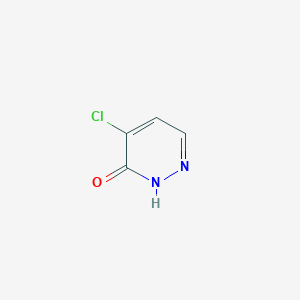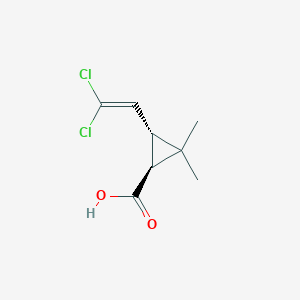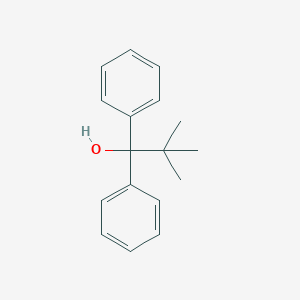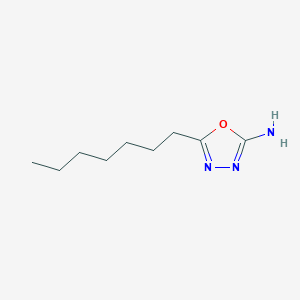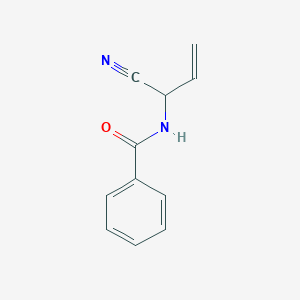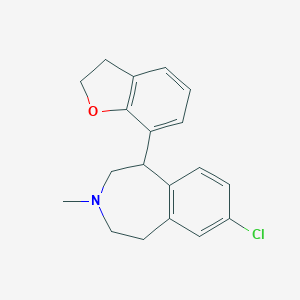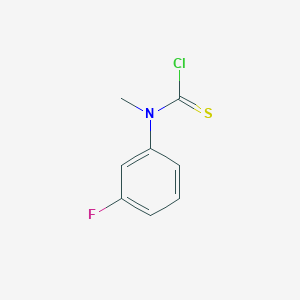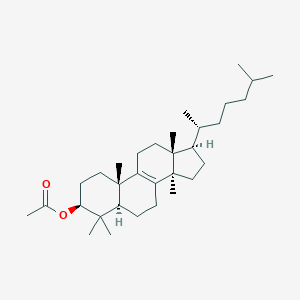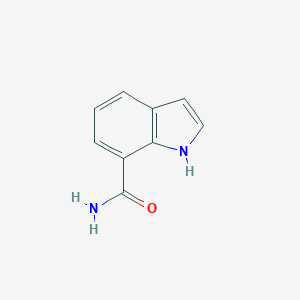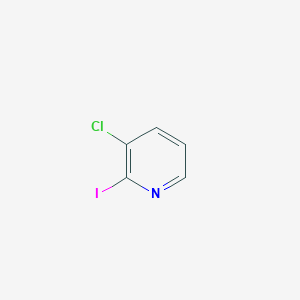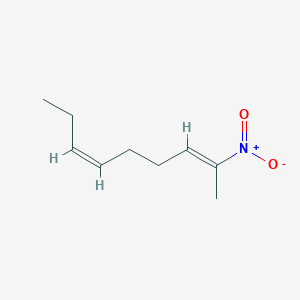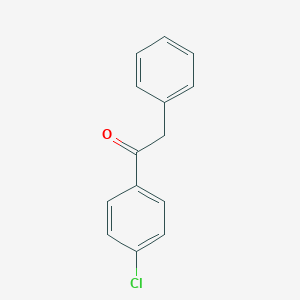
Benzyl 4-chlorophenyl ketone
Übersicht
Beschreibung
Benzyl 4-chlorophenyl ketone is a chemical compound that is part of the ketone family, characterized by the presence of a carbonyl group (C=O) linked to two aromatic rings, one of which is substituted with a chlorine atom at the para position. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related aryl ketones has been explored in various studies. For instance, the preparation of high molecular weight poly(aryl ether ketone)s from hydroquinone and 1,3-bis(4-chlorobenzoyl)benzene demonstrates the use of nucleophilic aromatic substitution reactions for synthesizing complex ketones . Additionally, the one-pot synthesis of multiarylated benzophenones from ketones, alkynes, and α,β-unsaturated carbonyls indicates the potential for creating diverse substituted ketones through benzannulation processes .
Molecular Structure Analysis
The molecular structure of benzyl 4-chlorophenyl ketone would likely resemble the structures of related compounds, such as those in the benzo[1,2-b:4,5-b']dichalcogenophenes family, which exhibit planar molecular structures and are packed in a herringbone arrangement . This suggests that benzyl 4-chlorophenyl ketone may also exhibit a planar structure conducive to stacking and potential use in material applications.
Chemical Reactions Analysis
Benzyl 4-chlorophenyl ketone can undergo various chemical reactions. For example, the oxidation of benzyl para-chlorophenyl ketone involves the formation of short chains and the production of non-peroxide reaction products through the recombination of α-ketoperoxyl radicals . The study of the photoionization of the diphenylmethyl radical generated by Norrish type I photocleavage of benzhydryl phenyl ketone reveals the possibility of multi-photon reactions leading to different products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 4-chlorophenyl ketone can be inferred from related compounds. For instance, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra . These techniques could also be applied to benzyl 4-chlorophenyl ketone to determine its electrochemical behavior and optical properties. The kinetics and mechanism of benzyl para-chlorophenyl ketone oxidation provide insights into its reactivity and stability under certain conditions .
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Chemistry
- Summary of the Application : Benzyl 4-chlorophenyl ketone is used in oxidation studies . The compound undergoes homolytic decomposition of α-hydroperoxy ketone and α-hydroxy-α-hydroperoxy ketone .
- Methods of Application or Experimental Procedures : The process involves the self-acceleration of the decomposition of α-hydroperoxy ketone and α-hydroxy-α-hydroperoxy ketone .
- Results or Outcomes : The decomposition results in the formation of 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone or, to a lesser extent, benzaldehyde and para-chlorobenzoic acid . Para-chlorobenzoic acid substantially accelerates the heterolytic decomposition of α-hydroxy-α-hydroperoxy ketone and the oxidation of benzyl para-chlorophenyl ketone with peroxy acids to ester according to the Baeyer-Villiger mechanism .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVALSKCLLBZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283680 | |
| Record name | Benzyl 4-chlorophenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-chlorophenyl ketone | |
CAS RN |
1889-71-0 | |
| Record name | 1-(4-Chlorophenyl)-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 99455 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1889-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1889-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 4-chlorophenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

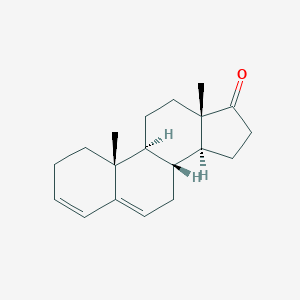
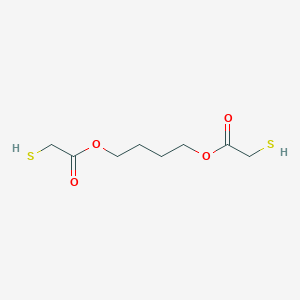
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)
